molecular formula C30H21N5O2S3 B12091427 S-2-Benzothiazolyl (alphaZ)-5-amino-I+/--[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate CAS No. 209467-59-4

S-2-Benzothiazolyl (alphaZ)-5-amino-I+/--[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate

Cat. No.: B12091427
CAS No.: 209467-59-4
M. Wt: 579.7 g/mol
InChI Key: OOEJURIZMJWXJB-YQCHCMBFSA-N
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Description

S-(1,3-BENZOTHIAZOL-2-YL) (2Z)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-TRITYLOXYIMINO-ETHANETHIOATE: is a complex organic compound with a molecular formula of C30H21N5O2S3 and a molecular weight of 579.72 g/mol . This compound features a benzothiazole ring, a thiadiazole ring, and a trityloxyimino group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(1,3-BENZOTHIAZOL-2-YL) (2Z)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-TRITYLOXYIMINO-ETHANETHIOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiadiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include sulfur, amines, and various oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

S-(1,3-BENZOTHIAZOL-2-YL) (2Z)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-TRITYLOXYIMINO-ETHANETHIOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

S-(1,3-BENZOTHIAZOL-2-YL) (2Z)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-TRITYLOXYIMINO-ETHANETHIOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of S-(1,3-BENZOTHIAZOL-2-YL) (2Z)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-TRITYLOXYIMINO-ETHANETHIOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of S-(1,3-BENZOTHIAZOL-2-YL) (2Z)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-TRITYLOXYIMINO-ETHANETHIOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trityloxyimino group, in particular, may offer unique reactivity and interaction profiles compared to similar compounds .

Properties

CAS No.

209467-59-4

Molecular Formula

C30H21N5O2S3

Molecular Weight

579.7 g/mol

IUPAC Name

S-(1,3-benzothiazol-2-yl) (2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-trityloxyiminoethanethioate

InChI

InChI=1S/C30H21N5O2S3/c31-28-33-26(35-40-28)25(27(36)39-29-32-23-18-10-11-19-24(23)38-29)34-37-30(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H,(H2,31,33,35)/b34-25+

InChI Key

OOEJURIZMJWXJB-YQCHCMBFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(\C4=NSC(=N4)N)/C(=O)SC5=NC6=CC=CC=C6S5

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=NSC(=N4)N)C(=O)SC5=NC6=CC=CC=C6S5

Origin of Product

United States

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